Physicochemical Differentiation: Increased Molecular Weight and LogP Relative to Benzofuran-2-carbohydrazide
1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide (MW: 228.25 g/mol; XLogP3: 1.8) exhibits a 52.08 g/mol higher molecular weight and a 0.67 unit increase in calculated lipophilicity compared to benzofuran-2-carbohydrazide (MW: 176.17 g/mol; XLogP3: 1.13) [1][2]. The presence of the fused dihydronaphthalene ring also increases the topological polar surface area (TPSA) from 55.1 Ų to 64.4 Ų . These quantitative differences are expected to influence membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 228.25 g/mol |
| Comparator Or Baseline | Benzofuran-2-carbohydrazide: 176.17 g/mol |
| Quantified Difference | +52.08 g/mol (+29.6%) |
| Conditions | Calculated values from vendor and PubChem data. |
Why This Matters
Higher molecular weight and lipophilicity may alter pharmacokinetic properties, making this compound a more suitable scaffold for central nervous system (CNS) targets or lipid-rich environments.
- [1] PubChem. 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide (CID 2763812). View Source
- [2] PubChem. 1-Benzofuran-2-carbohydrazide (CID 98335). View Source
